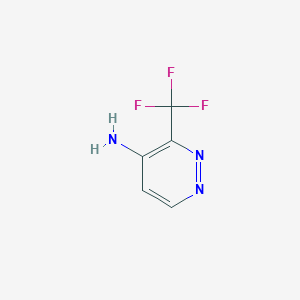

3-(trifluoromethyl)pyridazin-4-amine

Description

Significance of Trifluoromethyl Moieties in Contemporary Heterocyclic Chemistry

The introduction of fluorine and fluorine-containing functional groups into organic molecules is a cornerstone strategy in modern medicinal, agricultural, and materials science. Among these, the trifluoromethyl (CF₃) group holds a privileged position due to the unique and potent ways it can modify a parent molecule's properties. The incorporation of a CF₃ group can profoundly influence a compound's lipophilicity, metabolic stability, and binding interactions.

Table 1: Key Physicochemical Properties of the Trifluoromethyl Group

| Property | Description | Impact on Molecules |

|---|---|---|

| Electronegativity | The CF₃ group is highly electron-withdrawing due to the three fluorine atoms. | Modulates acidity/basicity of nearby groups, alters ring electronics. |

| Lipophilicity | Generally increases the lipophilicity of a molecule (Hansch π value of +0.88). | Can enhance membrane permeability and transport across biological barriers. synblock.com |

| Metabolic Stability | The C-F bond is very strong (bond dissociation energy ~485 kJ/mol), making the group resistant to cleavage. | Reduces metabolic breakdown, often leading to a longer biological half-life. synblock.com |

| Steric Profile | Its size is considered comparable to an isopropyl group. | Can serve as a bioisostere for other groups and influence binding conformation. uni.lu |

| Binding Interactions | Can participate in non-classical hydrogen bonds and dipole-dipole interactions. | Influences binding affinity and selectivity for biological targets. |

Overview of Pyridazine (B1198779) Core Chemistry and its Functional Versatility

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of physicochemical properties that distinguish it from its isomers, pyrimidine (B1678525) and pyrazine (B50134), as well as from pyridine (B92270). The pyridazine ring is characterized by a high dipole moment and is a weak base. rsc.orguni.lu This inherent polarity and the presence of two adjacent nitrogen atoms capable of acting as hydrogen bond acceptors make the pyridazine scaffold a valuable component in supramolecular chemistry and drug design. rsc.orgnih.gov

The chemistry of pyridazines is versatile, allowing for a wide range of functionalization reactions. While the electron-deficient nature of the ring can make electrophilic substitution challenging, it facilitates nucleophilic substitution reactions, particularly when activating groups are present. The pyridazine core is found in various biologically active compounds and advanced materials. sigmaaldrich.com Its ability to engage in π-π stacking and robust hydrogen bonding has been exploited in the design of molecules targeting specific biological pathways. rsc.org Furthermore, pyridazine derivatives have shown applications as ligands in catalysis and as building blocks for organic electronic materials. nih.gov

Table 2: Comparison of Physicochemical Properties of Diazines

| Compound | Structure | Boiling Point (°C) | Dipole Moment (D) | pKa |

|---|---|---|---|---|

| Pyridazine |  |

208 | 3.9 - 4.2 | 2.0 - 2.3 rsc.orguni.lu |

| Pyrimidine |  |

123-124 | 2.3 | 1.1 - 1.3 |

| Pyrazine |  | 115 | 0 | 0.3 - 0.6 |

| 115 | 0 | 0.3 - 0.6 |

Positioning of 3-(trifluoromethyl)pyridazin-4-amine within the Landscape of Trifluoromethylated Azaheterocyclic Systems

The compound this compound combines the key features of the trifluoromethyl group and the pyridazine core, with an additional amino functional group. Specific experimental data for this exact isomer is not widely available in peer-reviewed literature, suggesting it may be a novel or less-studied compound. However, its properties can be inferred from the constituent parts and comparison to known, closely related isomers such as 4-(trifluoromethyl)pyridazin-3-amine (B2747866). nih.gov

The substitution pattern places a strong electron-withdrawing trifluoromethyl group at the 3-position and an electron-donating amino group at the 4-position of the pyridazine ring. This "push-pull" arrangement is expected to significantly influence the electronic distribution within the heterocycle, potentially impacting its reactivity, photophysical properties, and biological interactions. The amino group enhances the molecule's basicity compared to the parent pyridazine and provides a crucial site for hydrogen bonding, acting as both a donor and an acceptor. The adjacent trifluoromethyl group would modulate the basicity of this amino group.

The synthesis of this compound would likely involve multi-step sequences. General strategies for producing trifluoromethylated pyridazines often rely on the cyclocondensation of trifluoromethyl-containing building blocks or the direct trifluoromethylation of a pre-formed pyridazine ring. rsc.orgsioc-journal.cn Similarly, the introduction of an amino group can be achieved through nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyridazine ring or by reduction of a nitro group. A synthetic approach could potentially involve the construction of a substituted pyridazine followed by functional group interconversion to yield the final product. Recent advances have reported metal-free methods for synthesizing highly functionalized 4-trifluoromethyl pyridazines, which could potentially be adapted. rsc.org

Table 3: Predicted Physicochemical Properties for the Isomer 4-(Trifluoromethyl)pyridazin-3-amine (CAS 1167417-13-1)

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄F₃N₃ | PubChem nih.gov |

| Molecular Weight | 163.11 g/mol | PubChem nih.gov |

| XLogP3 | 0.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Historical Trajectories and Emerging Research Directions in Trifluoromethylated Aminopyridazines

The study of trifluoromethylated heterocycles has a history rooted in the development of agrochemicals and pharmaceuticals, dating back to the mid-20th century. nih.gov The initial synthesis of trifluoromethylated pyridines was reported in 1947, paving the way for exploration into other azaheterocycles. nih.gov Early synthetic methods often involved harsh conditions and the use of pre-functionalized building blocks.

Contemporary research has shifted towards developing more direct, efficient, and regioselective methods for introducing trifluoromethyl groups. Light-promoted reactions and metal-free catalysis are at the forefront of this evolution, offering milder conditions and broader substrate scopes. acs.org For pyridazines specifically, research is active in creating novel derivatives for various applications. Recent studies have explored new annulation strategies to build the pyridazine ring with a trifluoromethyl substituent already in place. rsc.org

The future for trifluoromethylated aminopyridazines lies in their potential as scaffolds in drug discovery and materials science. The unique electronic and steric properties of these molecules make them attractive candidates for kinase inhibitors, where precise interactions within an ATP-binding pocket are critical. nih.gov There is also emerging interest in using such "push-pull" heterocyclic systems for developing novel fluorescent probes and functional materials, where the electronic properties can be fine-tuned to achieve desired optical or charge-transport characteristics. acs.org The exploration of fused-ring systems, such as pyrimido[1,2-b]pyridazines, derived from aminopyridazine precursors, represents another active area of investigation, aiming to expand the available chemical space for biologically active molecules. semanticscholar.org

Synthetic Methodologies for this compound and its Core Analogs

The synthesis of this compound, a molecule of interest in medicinal and agrochemical research, involves a multi-step process. The construction of this substituted pyridazine requires careful strategic planning, focusing on the formation of the pyridazine core, the introduction of the trifluoromethyl group, and the final installation of the amine functionality at the C-4 position.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)pyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)4-3(9)1-2-10-11-4/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYENGGCKMFRXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Trifluoromethyl Pyridazin 4 Amine

Reactivity Profile of the Pyridazine (B1198779) Nucleus

The pyridazine ring is an inherently electron-poor aromatic system due to the presence of two adjacent nitrogen atoms. This electron deficiency is significantly amplified by the CF₃ substituent, a potent electron-withdrawing group. nih.gov This electronic profile makes the ring system generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when substituted with a suitable leaving group.

Investigation of Electrophilic Substitution Reactions on the Pyridazine Ring

The pyridazine ring, akin to the pyridine (B92270) ring, is highly deactivated towards electrophilic aromatic substitution. nih.govmdpi.com The nitrogen atoms withdraw electron density from the ring carbons, making them poor nucleophiles. The addition of a trifluoromethyl group further exacerbates this deactivation. Consequently, direct electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the 3-(trifluoromethyl)pyridazin-4-amine ring are generally considered unfavorable and challenging to achieve under standard conditions. Research on related electron-deficient trifluoromethyl-substituted heterocycles, like trifluoromethylpyridines, shows that such transformations are difficult and often result in mixtures of products or require harsh reaction conditions. chemrxiv.orgnih.gov The high reactivity of trifluoromethyl radicals can be used for C-H trifluoromethylation, but controlling regioselectivity is a significant challenge. chemrxiv.org

Analysis of Nucleophilic Displacement Reactions on Substituted Pyridazine Derivatives

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr). mdpi.com This reactivity is enhanced by the CF₃ group. For these reactions to proceed, a derivative of this compound bearing a good leaving group, such as a halogen, is typically required. For instance, studies on the similarly electron-deficient pyrazine (B50134) ring show that a chlorine atom can be readily displaced by various nucleophiles. mdpi.com In one study, 2-chloro-5-trifluoromethoxypyrazine was shown to be a suitable substrate for Suzuki coupling reactions with boronic acids. mdpi.com Similarly, nucleophilic substitution on chlorinated pyridines is a common strategy for functionalization. mdpi.com Therefore, a hypothetical chloro-substituted derivative, such as 6-chloro-3-(trifluoromethyl)pyridazin-4-amine, would be expected to readily undergo substitution at the C-6 position with a range of nucleophiles.

Interactive Table: Nucleophilic Substitution on Related Heterocycles

This table provides examples of nucleophilic substitution reactions on related electron-deficient nitrogen heterocycles, illustrating the potential reactivity of substituted pyridazine derivatives.

| Heterocycle | Reagent | Product | Reaction Type |

| 2-Chloro-5-trifluoromethoxypyrazine | Phenylboronic acid | 2-Phenyl-5-trifluoromethoxypyrazine | Suzuki Coupling mdpi.com |

| 2-Chloro-5-trifluoromethoxypyrazine | Potassium ethenyl trifluoroborate | 2-Ethenyl-5-trifluoromethoxypyrazine | Suzuki Coupling mdpi.com |

| 2-Chloro-3-amino-4-(trifluoromethyl)pyridine | Various nucleophiles | Substituted 3-amino-4-(trifluoromethyl)pyridine | SₙAr matrixscientific.com |

| 3,5-dichloro-4-fluoronitrobenzene | Pyrrolidinone derivative | N-arylated pyrrolidinone | SₙAr acs.org |

Transformations Involving the C-4 Amino Functionality

The amino group at the C-4 position is a versatile functional handle that allows for a wide array of chemical transformations, providing access to a diverse range of pyridazine derivatives.

Acylation and Alkylation Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of the C-4 amino group allows it to act as a nucleophile, readily participating in acylation and alkylation reactions. Acylation is typically performed using acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For example, research on related aminopyridazines has shown successful acylation reactions. semanticscholar.org Similarly, alkylation can be achieved with alkyl halides or other electrophilic alkylating agents. mdpi.com These reactions provide a straightforward method for introducing a variety of substituents onto the amino nitrogen, thereby modifying the compound's properties.

Interactive Table: Representative Acylation and Alkylation Reactions

This table summarizes typical acylation and alkylation reactions involving amino groups on pyridazine and other heterocyclic scaffolds.

| Substrate | Reagent | Product Class | Reference |

| 3-Amino-6-phenylpyridazine | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | Fused pyrimido[1,2-b]pyridazine | semanticscholar.org |

| Amine Intermediate | Acetyl chloride | N-acetylated compound | acs.org |

| Amine Intermediate | Aziridine Intermediate | N-alkylated amine | mdpi.com |

| Aldehyde/Ketone + Benzylamine | Me₃SiCF₃, then H₂/Pd | α-Trifluoromethyl-amine | enamine.net |

Diazotization and Subsequent Coupling Reactions of the Amino-pyridazine

Primary aromatic amines, including this compound, can be converted to diazonium salts through a process called diazotization. semanticscholar.orgslideshare.net This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. semanticscholar.orggoogle.com

The resulting pyridazine-4-diazonium salt is often an unstable but highly useful intermediate. semanticscholar.orgresearchgate.net It can undergo two main types of follow-up reactions:

Dediazoniation (Sandmeyer-type reactions): The diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH), providing access to a broad range of substituted pyridazines that might be inaccessible through direct substitution methods. youtube.com

Azo Coupling: The diazonium ion can act as an electrophile and attack another electron-rich aromatic ring (such as a phenol (B47542) or an aniline) in an electrophilic aromatic substitution reaction. libretexts.orgmdpi.com This yields a highly colored azo compound, characterized by the -N=N- (azo) linkage. libretexts.org Studies on other 3-aminopyridazine (B1208633) derivatives have demonstrated their successful diazotization and subsequent transformation into other heterocyclic systems. semanticscholar.org

Condensation and Imine Formation Reactions

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). scielo.org.zapsu.edu This reaction typically proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. mdpi.com The formation of imines from trifluoromethylated amines is a known synthetic route. psu.edunih.gov These condensation reactions are fundamental in building more complex molecular architectures. For example, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings fused to the pyridazine core. A study on the reaction of 3-aminopyridazine derivatives with a propenoate reagent resulted in the formation of a fused pyrimido[1,2-b]pyridazine system, demonstrating a powerful annulation strategy. semanticscholar.org

Derivatization and Structural Diversification of 3 Trifluoromethyl Pyridazin 4 Amine

Synthesis of N-Substituted Pyridazin-4-amine Derivatives

The amino group at the C4 position of 3-(trifluoromethyl)pyridazin-4-amine serves as a versatile handle for the introduction of a wide array of substituents, enabling the modulation of the compound's properties. Both N-aryl and N-alkyl derivatives are accessible through various synthetic routes.

A notable method for the synthesis of N-aryl derivatives involves the reaction of 3-aroylmethyl-2-(trifluoromethyl)quinoxalines with an excess of hydrazine (B178648) hydrate. nih.govoup.com This reaction, when carried out in refluxing n-butanol, with or without acetic acid, yields 6-aryl-4-arylamino-3-(trifluoromethyl)pyridazines. nih.govoup.com The proposed mechanism suggests that the quinoxaline (B1680401) acts as a masked 1,4-diketone. The initial reaction with hydrazine forms a hydrazone intermediate, which then undergoes recyclization through nucleophilic attack of the free amino group onto the quinoxaline system, leading to the opening of the pyrazine (B50134) ring and subsequent formation of the pyridazine (B1198779) core. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Ref |

| 3-Aroylmethyl-2-(trifluoromethyl)quinoxaline | Hydrazine hydrate, n-butanol, reflux | 6-Aryl-4-arylamino-3-(trifluoromethyl)pyridazine | Good | nih.govoup.com |

While specific examples for the direct N-alkylation of this compound are not prevalent in the reviewed literature, general methods for the N-alkylation of aminopyridazines can be applied. These methods often involve the reaction of the aminopyridazine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the selectivity and efficiency of the reaction.

Functionalization Strategies at Other Positions of the Pyridazine Ring System

Further diversification of the this compound scaffold can be achieved by introducing substituents at other positions of the pyridazine ring. The electron-withdrawing nature of the trifluoromethyl group and the directing effects of the amino group influence the reactivity of the ring towards electrophilic and nucleophilic substitution reactions.

Halogenation, such as bromination or chlorination, is a common strategy to introduce a functional handle for further modifications, like cross-coupling reactions. While direct halogenation of this compound has not been explicitly detailed, electrophilic aromatic substitution on aminopyridine derivatives is a known process. chemindigest.com The position of substitution will be dictated by the combined electronic effects of the existing substituents.

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for the introduction of aryl, heteroaryl, or alkyl groups. nih.govgoogle.com A pre-functionalized pyridazine, for instance, a halo-substituted derivative, would be required for these transformations. The synthesis of such precursors could potentially be achieved through halogenation of the parent compound or by starting from a different pyridazine precursor.

Construction of Fused Pyridazine Systems Incorporating the Trifluoromethyl-Amino Core

The 4-amino group of this compound is a key functionality for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. The annulation of a second ring onto the pyridazine core can lead to novel chemical entities with distinct three-dimensional shapes and biological activities.

Pyrimido[4,5-d]pyridazines: The synthesis of pyrimido[4,5-d]pyridazines can be envisioned starting from this compound. This transformation typically involves the reaction of a 3-aminopyridazine (B1208633) derivative with a suitable three-carbon synthon. For instance, reaction with a β-dicarbonyl compound or its equivalent can lead to the formation of the fused pyrimidine (B1678525) ring. A study on the synthesis of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones from 6-(1-methylhydrazinyl)uracil and glyoxal (B1671930) derivatives demonstrates the feasibility of such cyclization reactions. nih.govnih.gov Although the substitution pattern is different, the underlying principle of using an amino-functionalized diazine to build a fused pyrimidine ring is applicable. One plausible approach could involve the reaction of this compound with a reagent like diethyl ethoxymethylenemalonate, followed by thermal or acid-catalyzed cyclization.

Triazolo[4,3-b]pyridazines: The construction of a triazole ring fused to the pyridazine core typically starts from a hydrazinopyridazine derivative. nih.govmdpi.com Therefore, converting the amino group of this compound into a hydrazine group would be the initial step. This can be achieved through diazotization followed by reduction. The resulting hydrazinopyridazine can then be cyclized with various one-carbon units, such as formic acid, orthoesters, or acid chlorides, to furnish the triazolo[4,3-b]pyridazine system. nih.govnih.gov

Methodologies for Library Synthesis and Combinatorial Approaches for Pyridazine Derivative Generation

The efficient exploration of the chemical space around the this compound scaffold necessitates the use of high-throughput synthesis methodologies, such as parallel and solid-phase synthesis. These approaches allow for the rapid generation of large and diverse libraries of compounds for biological screening.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of pyridazine libraries. In a typical SPOS workflow, the pyridazine core or a precursor is attached to a solid support via a suitable linker. Subsequent chemical transformations are carried out on the resin-bound substrate, and the final products are cleaved from the support in the last step. A traceless solid-phase synthesis of 4,5- and 5,6-diaryl-3(2H)-pyridazinones has been reported, which utilizes a Suzuki-type C-C coupling reaction followed by a retro-ene transformation for cleavage. thieme-connect.de Another example describes the solid-phase synthesis of 3,6-disubstituted pyridazine derivatives from a polymer-bound sodium benzenesulfinate. oup.comresearchgate.net These methodologies, while not directly applied to this compound, demonstrate the potential of SPOS for creating pyridazine-based libraries. The amino group of the target compound could serve as an attachment point to the solid support, for instance, through the formation of an amide or a sulfonamide linkage.

Parallel Synthesis: Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially addressed manner, typically in multi-well plates. This technique is well-suited for the rapid optimization of reaction conditions and for the production of focused libraries of analogs. For the derivatization of this compound, parallel synthesis could be employed to explore a wide range of N-substituents by reacting the parent amine with a diverse set of alkyl or aryl halides, or by performing various coupling reactions in a parallel format. The use of microwave-assisted synthesis can further accelerate the reaction times and improve yields in a parallel synthesis setting. georgiasouthern.edu

| Methodology | Description | Potential Application for this compound |

| Solid-Phase Synthesis | Synthesis of molecules on a solid support, allowing for easy purification. | Library generation by attaching the amino group to a resin and performing subsequent reactions. |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Rapid exploration of N-substituents and functionalization at other ring positions. |

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom. For 3-(trifluoromethyl)pyridazin-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized for a full structural assignment. nih.gov

¹H NMR Spectroscopy: This technique identifies the number and types of hydrogen atoms (protons) in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the protons of the amine (-NH₂) group. The chemical shifts (δ) of the ring protons would be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the trifluoromethyl group. liberty.edu The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (splitting) would reveal their spatial relationships with neighboring atoms.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom attached to the trifluoromethyl group is anticipated to appear as a characteristic quartet due to coupling with the three fluorine atoms. rsc.orgrsc.org The chemical shifts of the aromatic carbons in the pyridazine ring would provide further confirmation of the substitution pattern.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. nih.gov The three equivalent fluorine atoms of the -CF₃ group are expected to produce a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause splitting. rsc.orgmdpi.com The chemical shift of this signal is characteristic of the trifluoromethyl group being attached to an aromatic system. nih.gov

While specific experimental spectra for this compound are not widely published, the expected data based on its structure are summarized below.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H | Signals for 2 aromatic protons, 1 broad signal for 2 amine protons | Chemical shifts and coupling constants confirm positions on the pyridazine ring. |

| ¹³C | Signals for 5 unique carbons | A characteristic quartet is expected for the CF₃ carbon. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the unambiguous determination of its elemental composition and, therefore, its molecular formula. For this compound (C₅H₄F₃N₃), HRMS would be used to measure its exact mass. acs.org

The calculated (theoretical) monoisotopic mass for the protonated molecule [M+H]⁺ is 164.04302 Da. uni.lu An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this value to within a few parts per million (ppm) provides definitive evidence for the molecular formula C₅H₄F₃N₃. rsc.orgacs.orgmdpi.com

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Confirmation |

|---|

Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com The IR spectrum of this compound would be expected to display several characteristic absorption bands. liberty.edunih.gov

N-H Stretching: As a primary amine, two distinct bands would be expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=N and C=C Stretching: Vibrations associated with the pyridazine ring would appear in the 1400-1600 cm⁻¹ region.

C-F Stretching: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic systems, like the pyridazine ring in the target compound, typically exhibit strong absorption in the UV region. nih.gov The spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) would show absorption maxima (λ_max) corresponding to π-π* and n-π* electronic transitions, characteristic of its conjugated heteroaromatic system.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise positions of each atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure, showing the planar pyridazine ring and the relative positions of the amine and trifluoromethyl substituents. Furthermore, it would reveal how the molecules pack in the solid state, including details of any hydrogen bonding involving the amine group and the nitrogen atoms of the pyridazine ring. While this technique is powerful, its application is contingent upon the ability to grow single crystals of suitable quality, and published crystallographic data for this specific compound are not currently available.

Computational and Theoretical Investigations of 3 Trifluoromethyl Pyridazin 4 Amine and Its Analogs

Quantum Chemical Calculations for Elucidating Electronic Structure, Energetics, and Spectroscopic Properties (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules. nih.gov For 3-(trifluoromethyl)pyridazin-4-amine and its analogs, DFT methods like B3LYP combined with basis sets such as 6-31G(d,p) are commonly used to optimize the molecular geometry and calculate a variety of electronic and energetic parameters. epstem.net

These calculations provide access to key descriptors of the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔEgap) is a crucial indicator of chemical reactivity and kinetic stability. epstem.net A smaller energy gap generally implies higher reactivity. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amine group significantly influences the electron density distribution across the pyridazine (B1198779) ring, which can be visualized through molecular electrostatic potential maps. acs.org

Furthermore, quantum chemical methods are employed to predict spectroscopic properties. Theoretical vibrational frequencies can be calculated and scaled to provide an interpretation of experimental infrared (IR) spectra. epstem.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR), which can be compared with experimental data to confirm molecular structures. epstem.netepstem.net

Table 1: Representative Theoretical Parameters Calculated for Pyridazine Analogs using DFT Note: The values below are illustrative examples based on typical calculations for similar heterocyclic compounds and are not specific experimental results for this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating capacity |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.5 to 6.5 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights that are inaccessible through static models. biorxiv.org For this compound and its analogs, MD simulations are crucial for performing conformational analysis and exploring their interactions with biological targets like proteins. nih.gov

These simulations model the movements of atoms and bonds within the molecule and its environment, revealing the preferred three-dimensional arrangements (conformations) and the flexibility of the structure. biorxiv.org This is particularly important for understanding how a ligand might adapt its shape to fit into a protein's binding site. researchgate.net By analyzing the trajectory of the simulation, researchers can identify stable conformations and the energy barriers between them.

When studying ligand-target interactions, MD simulations can predict the binding mode of a pyridazine analog within a receptor's active site. acs.org These simulations can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govacs.org The stability of these interactions over the simulation time can be quantified, providing a measure of binding affinity and residence time, which are critical parameters in fields like drug discovery. nih.gov

In Silico Prediction of Reactivity and Mechanistic Pathways of Transformations

Computational methods are increasingly used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For this compound, theoretical calculations can map out potential energy surfaces for various transformations. This involves identifying transition states and intermediates to determine the most likely reaction pathways. researchgate.net

The electronic parameters derived from quantum chemical calculations, such as the distribution of atomic charges and the shapes of frontier molecular orbitals (HOMO and LUMO), can pinpoint the most probable sites for electrophilic or nucleophilic attack. For instance, the nitrogen atoms of the pyridazine ring and the exocyclic amine group are potential nucleophilic centers, while carbon atoms adjacent to the electron-withdrawing trifluoromethyl group may be susceptible to nucleophilic substitution.

Computational tools can model reaction conditions, such as the presence of a solvent or catalyst, to provide a more accurate prediction of reaction outcomes. researchgate.net This in silico analysis helps in planning synthetic routes, optimizing reaction conditions, and understanding unexpected product formations, thereby accelerating the experimental workflow.

Structure-Activity Relationship (SAR) Modeling for Understanding Molecular Design Principles

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its functional output. Computational SAR modeling uses quantitative methods to build these relationships. nih.gov For pyridazine analogs, techniques like Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to create predictive models. nih.govnih.gov

These models correlate physicochemical descriptors (e.g., steric, electronic, hydrophobic properties) of a series of analogs with their measured activity. The goal is to understand which structural features are critical for function. For example, a model might reveal that increasing the steric bulk at a certain position on the pyridazine ring or modifying the electronic properties of a substituent has a predictable effect on binding affinity. acs.orgnih.gov

The computational aspect of SAR focuses on generating these 3D-QSAR models. This involves aligning a set of molecules and calculating steric and electrostatic fields around them. nih.gov The resulting models can be visualized as 3D contour maps, which highlight regions where modifications are likely to enhance or diminish activity, providing clear and actionable guidance for molecular design without focusing on specific biological outcomes. nih.gov

Table 2: Computational SAR Principles for Pyridazine Analogs This table illustrates how computational models might interpret the effect of different substituents on molecular interactions, based on principles from SAR studies.

| Position on Pyridazine Ring | Substituent Type | Predicted Influence on Interaction (Computational Model) | Relevant SAR Principle |

|---|---|---|---|

| C3 | Electron-withdrawing (e.g., -CF₃) | Can form specific hydrophobic interactions and may polarize adjacent bonds. nih.gov | Modulation of electronic profile and steric fit. |

| C4 | Hydrogen-bond donor (e.g., -NH₂) | Forms key hydrogen bonds with receptor sites. nih.gov | Enhancing binding affinity through specific polar contacts. |

| C6 | Phenyl group | Can engage in π-π stacking or hydrophobic interactions. acs.org | Introduction of additional binding moieties. |

| N2 | Alkyl or Aryl side chains | Can be modified to explore different pockets within a binding site. nih.gov | Scaffold hopping and bioisosteric replacement. acs.org |

Computational Design Principles for the Development of Novel Pyridazine Analogs

The insights gained from quantum chemistry, MD simulations, and SAR modeling converge in the computational design of novel molecules. nih.gov Computer-Aided Drug Design (CADD) employs these principles to rationally create new pyridazine analogs with desired properties. researchgate.net

One key strategy is scaffold hopping , where the core pyridazine structure is replaced by or expanded into a different heterocyclic system to explore new chemical space while retaining key binding interactions. acs.org Another approach is bioisosteric replacement , where functional groups are swapped with others that have similar physical or chemical properties to fine-tune the molecule's characteristics. acs.orgnih.gov For example, an amide linker might be replaced with a hydrazide or semicarbazide (B1199961) moiety. acs.org

In silico screening of virtual libraries allows researchers to evaluate thousands of potential structures computationally before committing to their synthesis. nih.gov By predicting properties like binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility, computational design significantly streamlines the development process. nih.gov This approach focuses on optimizing lead compounds and generating new chemical entities with potentially improved performance, guided by a deep theoretical understanding of the underlying molecular principles. acs.orgnih.gov

Advanced Applications and Research Horizons in Non Medicinal Fields

Role as Versatile Chemical Building Blocks in Complex Organic Synthesis

The trifluoromethyl-pyridazine framework is a valuable scaffold in organic synthesis, serving as a foundational building block for constructing more complex, high-value molecules. The reactivity of the pyridazine (B1198779) ring, combined with the influential electronic effects of the trifluoromethyl group, allows for a wide range of chemical transformations.

Synthetic routes often begin with simpler precursors to construct the core trifluoromethyl-pyridazine structure, which is then elaborated upon. For instance, a series of 4-(3-Trifluoromethylphenyl)pyridazine compounds, which are structurally related to the title compound, have been synthesized starting from ethyl 2-(3-trifluoromethylphenyl)acetate. nih.gov This highlights a common strategy where the trifluoromethylated ring is prepared first and then functionalized. General methods for preparing trifluoromethyl-substituted heterocycles, like pyridines, include chlorine/fluorine exchange reactions on trichloromethyl precursors or building the ring system from an acyclic trifluoromethyl-containing fragment. nih.govjst.go.jp These established principles are applicable to the synthesis of trifluoromethyl-pyridazines.

Once formed, these pyridazine building blocks are utilized in subsequent reactions. For example, they are key intermediates in the synthesis of novel herbicides. nih.govnih.gov The amine group in compounds like 3-(trifluoromethyl)pyridazin-4-amine can be functionalized, or the pyridazine ring can undergo various coupling reactions, demonstrating its versatility. Research has shown the synthesis of diverse N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showcasing how the amino-pyridazine core can be readily modified to create a library of new compounds for screening and development. nih.gov The synthesis of pyridazines through methods like copper-promoted cyclization of unsaturated hydrazones further underscores the accessibility of this heterocyclic system for use as a versatile synthetic intermediate. organic-chemistry.org

Applications in Agrochemicals and Crop Protection (e.g., as herbicides and pesticides)

The field of agrochemicals is a primary area where trifluoromethyl-pyridazine derivatives have found significant application. The trifluoromethyl group is a well-known feature in modern pesticides, as it can enhance the efficacy, metabolic stability, and target-binding affinity of active ingredients. chigroup.siteacs.org More than half of the pesticides introduced in recent decades contain fluorine, with the trifluoromethyl group being particularly prevalent. nih.gov

Research has specifically identified 4-(3-Trifluoromethylphenyl)pyridazine as the basis for a new class of compounds with bleaching and herbicidal properties. nih.govnih.gov A variety of derivatives have been synthesized and tested, with some exhibiting herbicidal activity against dicotyledonous plants comparable to or exceeding that of commercial herbicides. nih.gov For instance, studies on 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives found that the presence of a substituted phenoxy group on the pyridazine ring was crucial for high herbicidal activity, with some compounds showing excellent efficacy at application rates as low as 7.5 g/ha. nih.gov

A recent study employed a scaffold-hopping strategy to develop novel pyridazine herbicides that target the phytoene (B131915) desaturase (PDS) enzyme. acs.org This led to the synthesis of compounds like 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide , which demonstrated potent pre-emergence and post-emergence herbicidal activity. acs.org Furthermore, the introduction of a trifluoromethyl group onto a pyridazine skeleton has been shown to increase general antimicrobial and antifungal activity, broadening its potential use in crop protection. nih.gov

Table 1: Examples of Agrochemicals and Developmental Compounds Based on the Trifluoromethyl-Pyridazine/Pyridine (B92270) Scaffold

| Compound Class | Specific Example | Target Application | Research Finding | Citation |

|---|---|---|---|---|

| Pyridazine Herbicides | 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Bleaching Herbicide | Some compounds showed herbicidal activity equal to or higher than the commercial herbicide diflufenican. | nih.gov |

| Pyridazine Herbicides | 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Bleaching Herbicide | Some compounds exhibited excellent herbicidal activity, even at a dose of 7.5 g ha-1. | nih.gov |

| Pyridazine Herbicides | 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | PDS-Inhibiting Herbicide | Showed 100% inhibition against Echinochloa crus-galli and Portulaca oleracea at 100 µg/mL. | acs.org |

| Pyridazine Antimicrobials | General Pyridazine-Fluorine Derivatives | Antibacterial/Antifungal | Introduction of a trifluoromethyl moiety onto the pyridazine skeleton leads to an increase in antimicrobial activity. | nih.gov |

| Pyrimidine (B1678525) Insecticides | Pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety | Insecticide/Fungicide | Derivatives showed broad-spectrum insecticidal and fungicidal activity. | acs.org |

Contributions to Materials Science and Optoelectronic Device Development

While direct applications of this compound in materials science are not extensively documented, the properties of the trifluoromethyl-pyridazine moiety make it a promising component for advanced materials. The incorporation of fluorine-containing groups is a known strategy for tuning the electronic, physical, and thermal properties of organic materials. nih.gov

The utility of related trifluoromethyl-heterocycles is well-established. For example, 4-(Trifluoromethyl)pyridine has been used in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. sigmaaldrich.com The pyridazine ring system, like pyridine, can act as a ligand to coordinate with metal centers in MOFs. The commercial availability of related compounds like 3-Hydrazinyl-6-(trifluoromethyl)pyridazine for applications in MOF and COF (Covalent Organic Framework) materials underscores the potential of this scaffold. chemscene.com

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group is valuable in designing materials for optoelectronics. This property can influence the energy levels of molecular orbitals (HOMO/LUMO) and facilitate charge transfer processes, which are fundamental to the function of organic light-emitting diodes (OLEDs) and fluorescent sensors. Research on trifluoromethoxypyrazines, which are electronically similar to trifluoromethyl-pyridazines, highlights the stability and unique electronic character that such groups impart, making them suitable for creating functional molecules for various coupling reactions used in materials synthesis. mdpi.com The availability of trifluoromethyl-pyridazines for developing photonic and optical materials further points to their emerging role in this field. chemscene.com

Utility as Ligands in Organometallic Chemistry and Catalysis

The this compound structure possesses features that make it a compelling candidate for use as a ligand in organometallic chemistry and catalysis. The pyridazine ring contains two nitrogen atoms with lone pairs of electrons that can coordinate to metal centers, similar to the widely used pyridine ligand. wikipedia.orgjscimedcentral.comalfachemic.com The presence of the adjacent amine group offers the potential for chelation, where the molecule could bind to a metal center through both a ring nitrogen and the amine nitrogen, forming a stable five-membered ring.

The electronic properties of the ligand are critical for its function in catalysis. The electron-withdrawing trifluoromethyl group makes the pyridazine ring electron-deficient. This property is highly sought after in certain catalytic applications. For instance, electron-poor pyridine-oxazoline (PyOx) ligands bearing a trifluoromethyl group have been shown to be highly effective in palladium-catalyzed asymmetric synthesis. acs.orgnih.gov These ligands enhance the catalytic activity and enantioselectivity of the metal center. acs.orgnih.gov The amino-pyridine scaffold itself has been successfully used in base metal catalysis, such as in iron-catalyzed atom transfer radical polymerization (ATRP). nsf.gov

While specific studies detailing the use of this compound as a ligand are not prominent, the principles established with analogous structures strongly suggest its potential. The combination of the pyridazine core, the chelating amine group, and the electron-modulating trifluoromethyl substituent provides a toolkit for designing new catalysts. Directing groups are often used in catalysis to control the site of a reaction, and heterocycles like pyridine and pyrimidine have been used as directing groups for C-H bond trifluoromethylation, a strategy that could potentially be extended to pyridazine systems. nih.gov

Studies on the Environmental Fate and Degradation Pathways of Trifluoromethylated Pyridazines

The increasing use of trifluoromethylated compounds, particularly in agrochemicals, necessitates an understanding of their environmental behavior. The carbon-fluorine bond is exceptionally strong, which contributes to the chemical stability and persistence of these molecules in the environment.

Studies on the photodegradation of trifluoromethyl-substituted aromatic compounds provide significant insight into the likely fate of trifluoromethylated pyridazines. confex.com Research on model compounds including pyridine, pyrimidine, and pyrazine (B50134) reveals that the presence and number of nitrogen atoms in the aromatic ring play a crucial role. An increased number of nitrogen atoms, as found in pyridazine (two nitrogens), tends to diminish the rate of photodegradation. confex.com This is attributed to a lower quantum yield for direct degradation processes and a reduced reaction rate with hydroxyl radicals, which are key environmental oxidants. confex.com

Conclusion and Future Directions in Trifluoromethylated Pyridazine Research

Synthesis of Key Academic Contributions to 3-(Trifluoromethyl)pyridazin-4-amine Research

While specific academic contributions focusing solely on this compound are not extensively documented in publicly available literature, the broader context of trifluoromethylated pyridazine (B1198779) research provides a strong foundation. The importance of the trifluoromethylphenyl group, a common feature in related bioactive molecules, has been highlighted in studies on phytoene (B131915) desaturase (PDS) inhibitors for herbicidal applications. Research has shown that the m-trifluoromethyl phenyl group plays a crucial role in the binding affinity of these inhibitors to the target protein. nih.gov This underscores the significance of the trifluoromethyl moiety in designing potent agrochemicals. The synthesis of related structures, such as 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines, has been achieved through multi-step sequences involving the construction of the pyridazinone ring followed by functionalization. nih.gov

Identification of Emerging Synthetic Strategies and Methodological Advances

The synthesis of trifluoromethylated pyridazines and related nitrogen heterocycles is an area of active development. Traditional methods often rely on the introduction of the trifluoromethyl group at an early stage, utilizing building blocks like ethyl trifluoroacetoacetate. frontiersin.org However, emerging strategies are focusing on more direct and efficient trifluoromethylation reactions.

General synthetic routes to trifluoromethylated pyridines, which share a similar heterocyclic core, include vapor-phase chlorination/fluorination of picolines and cyclocondensation reactions using trifluoromethyl-containing building blocks. nih.govjst.go.jp These methods, while effective for some isomers, highlight the ongoing need for regioselective synthetic protocols.

More recent advancements in synthetic methodology that could be applied to the synthesis of this compound include:

Late-stage trifluoromethylation: The development of reagents and catalytic systems for the direct introduction of a CF3 group onto a pre-formed heterocyclic core is a significant area of research.

C-H functionalization: Direct C-H activation and subsequent amination or trifluoromethylation of the pyridazine ring could provide a more atom-economical and streamlined synthetic route.

Flow chemistry: The use of microreactor technology could enable safer and more efficient handling of potentially hazardous reagents and intermediates involved in fluorination reactions.

Exploration of Uncharted Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored. However, the known transformations of 3-aminopyridazines offer a predictive framework for its chemical behavior. Diazotization of the amino group in 3-aminopyridazines can lead to stable diazonium salts, which are versatile intermediates for further functionalization. semanticscholar.org For instance, these salts can undergo "ring-switching" transformations to yield 1,2,3-triazole derivatives. semanticscholar.org

The electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the reactivity of the pyridazine ring and the amino group in this compound. This could lead to:

Altered nucleophilicity: The amino group's nucleophilicity will likely be reduced, impacting its reactivity in acylation, alkylation, and condensation reactions.

Modified ring electronics: The CF3 group will decrease the electron density of the pyridazine ring, making it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.

Unique reaction pathways: The interplay between the amino and trifluoromethyl groups could enable novel intramolecular cyclizations or rearrangement reactions under specific conditions.

Systematic investigation into the reactivity of this compound with a range of electrophiles and nucleophiles is warranted to uncover its full synthetic potential.

Prospective Novel Applications in Various Chemical Sciences

The structural motif of this compound suggests a range of potential applications across different areas of chemical science, primarily in medicinal chemistry and agrochemicals.

Medicinal Chemistry: Pyridazine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.com The incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability. researchgate.net Therefore, derivatives of this compound could be investigated as potential therapeutic agents. For instance, related 4-aminopyrazoles containing a trifluoromethyl group have shown promising antitumor and analgesic activities. researchgate.netnih.gov

Agrochemicals: As previously mentioned, trifluoromethylated pyridazines have been successfully developed as herbicides. nih.gov The this compound scaffold could serve as a building block for the synthesis of new classes of pesticides, fungicides, or plant growth regulators. The development of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids with herbicidal activity highlights the potential of complex molecules derived from trifluoromethylated amino heterocycles. mdpi.com

Materials Science: The electron-deficient nature of the trifluoromethylated pyridazine ring could be exploited in the design of novel organic electronic materials. The compound and its derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent probes. A pyrimido[4,5-d]pyridazine (B13097865) derivative containing a trifluoromethylphenyl group has been utilized as a fluorescent sensor. acs.org

| Potential Application Area | Rationale |

| Medicinal Chemistry | Enhanced metabolic stability and cell permeability due to the CF3 group; known biological activities of pyridazines. |

| Agrochemicals | Proven efficacy of trifluoromethylated pyridazines as herbicides; potential for new pesticides and fungicides. |

| Materials Science | Electron-deficient aromatic system suitable for organic electronics; potential as fluorescent probes. |

Synergistic Integration of Computational and Experimental Approaches for Accelerated Discovery

The future of research into this compound and its derivatives will undoubtedly benefit from a close integration of computational and experimental methods. In silico structure-guided design has already proven effective in optimizing the herbicidal activity of related pyridazine derivatives. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's geometric and electronic properties. researchgate.net This information can be used to:

Predict reactivity: Calculation of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can help predict the most likely sites for electrophilic and nucleophilic attack.

Guide synthetic efforts: By modeling reaction pathways and transition states, computational chemistry can help in optimizing reaction conditions and predicting the feasibility of novel synthetic routes.

Design novel bioactive molecules: Molecular docking and dynamics simulations can be used to predict the binding affinity of this compound derivatives to biological targets, thereby guiding the design of new drugs and agrochemicals.

The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery and development of new applications for this promising class of compounds.

Q & A

Advanced Computational Question

- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict bioavailability. For instance, pyridazinones with logP > 2.5 show enhanced blood-brain barrier penetration .

- Molecular docking : Screen derivatives against targets (e.g., EGFR kinase PDB:1M17). The trifluoromethyl group’s electronegativity stabilizes hydrophobic interactions in the kinase’s DFG motif .

Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

What are the common impurities in this compound synthesis, and how are they quantified?

Advanced Analytical Question

Typical impurities include:

- Dehalogenated byproducts : e.g., 3-chloropyridazin-4-amine due to incomplete trifluoromethylation.

- Oxidation products : N-oxides formed under acidic conditions.

Quantification methods : - HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm. Impurities elute earlier than the target compound due to lower hydrophobicity .

- LC-MS/MS : Confirm impurity structures via fragmentation patterns (e.g., loss of CF₃ group at m/z –69) .

How does the trifluoromethyl group influence the reactivity of pyridazin-4-amine in cross-coupling reactions?

Advanced Mechanistic Question

The CF₃ group:

- Electron-withdrawing effect : Activates the pyridazine ring for nucleophilic aromatic substitution (SNAr) at positions ortho and para to the amine.

- Steric hindrance : Limits coupling efficiency in Suzuki-Miyaura reactions. For example, Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at 80°C, but yields drop with bulky substrates .

Optimization : Use Buchwald-Hartwig conditions (e.g., XPhos Pd G3) for C-N bond formation with secondary amines .

What in vitro assays are suitable for evaluating the antileukemic activity of this compound derivatives?

Advanced Biological Question

- Cell viability assays : MTT or CellTiter-Glo® in leukemia cell lines (e.g., K562, HL-60). IC₅₀ values <10 μM indicate potency .

- Apoptosis assays : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells.

- Target engagement : Western blotting for phosphorylation of Bcr-Abl or JAK2/STAT5 pathways .

How can regioselective functionalization of pyridazin-4-amine be achieved for library diversification?

Advanced Synthetic Chemistry Question

- Directed ortho-metalation : Use LTMP (lithium tetramethylpiperidide) at –78°C to deprotonate the amine, followed by electrophilic quenching (e.g., DMF for formylation) .

- Protection-deprotection : Temporarily protect the amine with Boc groups to enable C-5 bromination, then deprotect with TFA .

What crystallization strategies improve the X-ray diffraction quality of this compound derivatives?

Advanced Crystallography Question

- Solvent selection : Use mixed solvents (e.g., DCM/hexane) for slow vapor diffusion. CF₃ groups enhance crystal packing via F···H interactions .

- Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection at 100 K .

How do metabolic stability assays inform the preclinical development of pyridazin-4-amine-based therapeutics?

Advanced ADME Question

- Microsomal stability : Incubate compounds with liver microsomes (human/rat) and measure remaining parent compound via LC-MS. Half-life >30 minutes suggests suitability for oral dosing .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ >10 μM minimizes drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.